3-(1H-Imidazol-4-yl)phenol

Vue d'ensemble

Description

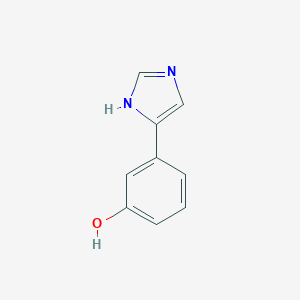

3-(1H-Imidazol-4-yl)phenol is an organic compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-4-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable base and a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic and imidazole moieties in 4-(1H-imidazol-4-yl)phenol enable oxidation under specific conditions:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) converts the phenol group to a quinone structure .

-

Imidazole Ring Oxidation : Strong oxidizing agents may modify the imidazole ring, though this is less common due to its inherent stability .

Key Conditions and Reagents:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Phenol Oxidation | KMnO₄ (acidic), H₂O₂ | Quinone derivatives |

| Imidazole Oxidation | H₂O₂ (basic) | Oxidized imidazole intermediates |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the phenol ring due to its electron-rich nature:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the ortho/para positions relative to the hydroxyl group .

-

Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) yield halogenated derivatives.

Reactivity Trends:

| Electrophile | Position Selectivity | Notes |

|---|---|---|

| NO₂⁺ (nitration) | Ortho/Para to -OH | Steric hindrance from imidazole may influence regioselectivity |

| Br⁺ (bromination) | Para to -OH | Dominates due to directing effects of phenolic -OH |

Reduction Reactions

Reduction targets the imidazole ring or phenolic group:

-

Imidazole Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation partially reduces the imidazole to dihydroimidazole .

-

Phenol Reduction : Rare under standard conditions but possible with specialized catalysts.

Coordination and Complexation

The imidazole nitrogen and phenolic oxygen act as ligands for metal ions:

-

Copper Complexes : Forms stable complexes with Cu²⁺, relevant in catalytic applications (e.g., Ullmann coupling) .

-

Zinc Binding : Potential interaction with Zn²⁺ in biological systems .

Enzymatic Interactions

Though not a direct chemical reaction, 4-(1H-imidazol-4-yl)phenol derivatives inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism :

| Compound | Enzymatic IC₅₀ (μM) | Notes |

|---|---|---|

| 4-PI (reference) | 48.0 ± 4.5 | Low cell permeability limits activity |

| Optimized analogs | 1.9 ± 0.6 | Improved potency via structural modifications |

Key Challenges and Limitations

-

Positional Isomer Effects : The 3-substituted isomer may exhibit altered reactivity due to steric and electronic differences.

-

Data Gaps : No direct studies on 3-(1H-imidazol-4-yl)phenol were found in the provided sources.

-

Synthetic Complexity : Demethylation and Ullmann coupling steps used for the 4-isomer (as in ) may require optimization for the 3-isomer.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(1H-Imidazol-4-yl)phenol has shown potential in various therapeutic contexts:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer pathways, particularly through interactions with enzymes involved in tumor growth .

- Enzyme Inhibition : The compound has been studied as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer and chronic infections. Structural studies have shown that modifications to the imidazole ring can enhance inhibitory potency against IDO .

Case Study: Anticancer Properties

A study conducted on analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, leveraging its functional groups for further chemical transformations.

Data Table: Synthetic Routes

| Method | Starting Materials | Yield (%) | Notes |

|---|---|---|---|

| Ullmann Reaction | p-bromophenol, imidazole | 60% | Simple post-treatment process |

| Direct Functionalization | Various aryl halides | Varies | High selectivity for target products |

Biochemical Applications

The compound's role extends into biochemical assays and diagnostics:

- Biochemical Assays : As a ligand, this compound is used in various biochemical assays to study enzyme mechanisms and interactions with biological targets .

Case Study: Use in Diagnostics

In a diagnostic application, this compound was incorporated into a luminol system for chemiluminescence detection, enhancing sensitivity in biological assays related to criminal investigations and bioengineering applications.

Mécanisme D'action

The mechanism of action of 3-(1H-Imidazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

- 4-(1H-Imidazol-1-yl)phenol

- 2-(1H-Imidazol-1-yl)phenol

- 1-Phenylimidazole

Uniqueness: 3-(1H-Imidazol-4-yl)phenol is unique due to the specific positioning of the imidazole ring and phenol group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications .

Activité Biologique

3-(1H-Imidazol-4-yl)phenol is a heterocyclic compound with significant biological activity. Its structure features an imidazole ring connected to a phenolic group, which contributes to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Empirical Formula : C9H8N2O

- Molecular Weight : 160.18 g/mol

- Appearance : Brown solid

- Solubility : Soluble in polar solvents like water and dimethylformamide

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has identified its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections. The compound's interactions with the IDO active site have shown promise in enhancing the potency of existing inhibitors, suggesting its role in cancer therapy development .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against Gram-positive bacteria has been noted, making it a candidate for further exploration in the development of new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to specific sites on target enzymes such as IDO, affecting their activity and leading to altered metabolic pathways.

- Cell Membrane Interaction : Its phenolic structure allows for interaction with lipid membranes, potentially disrupting membrane integrity in microbial cells.

Study on IDO Inhibition

A systematic study focused on phenyl-imidazole derivatives, including this compound, revealed that modifications to the imidazole ring can enhance binding affinity to IDO. The study demonstrated that certain substitutions led to a ten-fold increase in potency compared to standard inhibitors .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of this compound indicated its potential to scavenge free radicals. In vitro assays showed significant radical scavenging activity, correlating with its phenolic content .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics | Unique Features |

|---|---|---|---|

| 4-(1H-Imidazol-1-yl)phenol | Phenylimidazole | Exhibits phosphodiesterase inhibition | Primarily studied for cardiovascular effects |

| 2-(1H-Imidazol-4-yl)phenol | Phenylimidazole | Antimicrobial properties | More potent against Gram-positive bacteria |

| Imidazo[1,2-a]pyridine | Heterocyclic compound | Anticancer activity | Different ring structure enhances bioactivity |

| Benzimidazole | Heterocyclic compound | Involved in DNA intercalation | Unique interaction with nucleic acids |

This table highlights the unique properties of this compound compared to similar compounds, emphasizing its specific biological activities.

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications. Key areas include:

- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level.

- Clinical Trials : Evaluation of its efficacy and safety in clinical settings for cancer and infectious diseases.

- Synthesis of Derivatives : Development of novel derivatives with enhanced biological activities and reduced side effects.

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQHXDBJGQGWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648098 | |

| Record name | 3-(1H-Imidazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142677-42-7 | |

| Record name | 3-(1H-Imidazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.